4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Description
Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the core structure of the compound , has been widely utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine, allowing for selective deprotection in complex organic syntheses, such as the synthesis of oligonucleotides and peptides. This method demonstrates the compound's versatility in synthetic organic chemistry, especially in the preparation of biomolecules (Gioeli & Chattopadhyaya, 1982).
Synthetic Utility in Organic Chemistry
A derivative, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, exemplifies the compound's synthetic utility. It was prepared in high yield from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), showcasing the compound's role in synthesizing heterocyclic compounds with potential biological activities (Le & Goodnow, 2004).
Structural Studies and Material Science
9-Oxo-9H-fluorene-1-carboxylic acid, a compound structurally related to the query molecule, adopts a planar conformation with internal hydrogen bonding, highlighting its potential in the design of new materials and in the study of molecular interactions. Such structural insights are crucial for developing advanced materials with specific properties, including electronic and photonic applications (Coté, Lalancette, & Thompson, 1996).
Applications in Peptide Synthesis
The Fmoc group's utility extends into peptide synthesis, where it serves as a protective group for amino acids. This application is fundamental in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides and proteins by preventing unwanted side reactions. The method's versatility has led to the synthesis of biologically active peptides and small proteins, underscoring the compound's significance in bioorganic chemistry and drug development (Fields & Noble, 2009).
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-4,7-10,13-14,23H,5-6,11-12,15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYAXUWYBGDOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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